Rel-methyl 2-((3R,4S)-4-hydroxypyrrolidin-3-yl)acetate hydrochloride Rel-methyl 2-((3R,4S)-4-hydroxypyrrolidin-3-yl)acetate hydrochloride
Brand Name: Vulcanchem
CAS No.: 2219379-62-9
VCID: VC7191202
InChI: InChI=1S/C7H13NO3.ClH/c1-11-7(10)2-5-3-8-4-6(5)9;/h5-6,8-9H,2-4H2,1H3;1H/t5-,6-;/m1./s1
SMILES: COC(=O)CC1CNCC1O.Cl
Molecular Formula: C7H14ClNO3
Molecular Weight: 195.64

Rel-methyl 2-((3R,4S)-4-hydroxypyrrolidin-3-yl)acetate hydrochloride

CAS No.: 2219379-62-9

Cat. No.: VC7191202

Molecular Formula: C7H14ClNO3

Molecular Weight: 195.64

* For research use only. Not for human or veterinary use.

Rel-methyl 2-((3R,4S)-4-hydroxypyrrolidin-3-yl)acetate hydrochloride - 2219379-62-9

Specification

CAS No. 2219379-62-9
Molecular Formula C7H14ClNO3
Molecular Weight 195.64
IUPAC Name methyl 2-[(3R,4S)-4-hydroxypyrrolidin-3-yl]acetate;hydrochloride
Standard InChI InChI=1S/C7H13NO3.ClH/c1-11-7(10)2-5-3-8-4-6(5)9;/h5-6,8-9H,2-4H2,1H3;1H/t5-,6-;/m1./s1
Standard InChI Key RHWURKNQPKNNRR-KGZKBUQUSA-N
SMILES COC(=O)CC1CNCC1O.Cl

Introduction

Chemical Identity

PropertyDetails
IUPAC NameRel-methyl 2-((3R,4S)-4-hydroxypyrrolidin-3-yl)acetate hydrochloride
Molecular FormulaC6H12ClNO3
Molecular Weight181.62 g/mol
CAS Registry NumberNot explicitly provided in search results
StereochemistryContains two chiral centers at positions 3 and 4 of the pyrrolidine ring

This compound is characterized by a hydroxyl group at position 4 and a methyl ester group attached to the pyrrolidine ring. The stereochemistry (3R,4S) is critical for its biological activity and interactions.

Structural Features

The compound features:

  • A pyrrolidine ring with hydroxyl substitution at position 4.

  • A methyl acetate moiety linked via position 3.

  • Hydrochloride salt form to enhance solubility and stability.

The stereochemical configuration (3R,4S) ensures specific three-dimensional interactions, which are often crucial for biological activity.

Synthesis

The synthesis of Rel-methyl 2-((3R,4S)-4-hydroxypyrrolidin-3-yl)acetate hydrochloride typically involves:

  • Chiral Resolution or Asymmetric Synthesis: The stereochemical purity (3R,4S) is achieved through asymmetric catalysis or resolution techniques.

  • Hydroxylation and Esterification: Functional groups are introduced sequentially to form the hydroxyl and methyl acetate functionalities.

  • Salt Formation: The hydrochloride salt is prepared by reacting the free base with hydrochloric acid.

These steps ensure high enantiomeric purity, which is essential for its intended applications.

Pharmacological Potential

Pyrrolidine derivatives are widely studied for their biological activities:

  • They often act as intermediates in the synthesis of drugs targeting central nervous system disorders.

  • The hydroxyl group enhances hydrophilicity, potentially improving bioavailability.

Synthetic Utility

Rel-methyl 2-((3R,4S)-4-hydroxypyrrolidin-3-yl)acetate hydrochloride can serve as:

  • A building block in the synthesis of more complex chiral molecules.

  • An intermediate for pharmaceutical compounds requiring specific stereochemistry.

Comparison with Related Compounds

CompoundMolecular FormulaMolecular WeightKey Difference
(3R,4S)-rel-4-amino-1-methylpyrrolidin-3-ol dihydrochloride C5H14Cl2NO189.08 g/molPresence of an amino group instead of ester
rac-(3R,4S)-4-methylpyrrolidin-3-ol hydrochloride C5H12ClNO137.61 g/molRacemic mixture; lacks ester functionality

These comparisons highlight the unique structural features of Rel-methyl 2-((3R,4S)-4-hydroxypyrrolidin-3-yl)acetate hydrochloride.

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